2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Overview
Description
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H8FNO4 . It is a light-yellow to yellow-green to brown powder or crystals .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene can be represented by the InChI code1S/C8H8FNO4/c1-13-6-4-3-5 (10 (11)12)8 (14-2)7 (6)9/h3-4H,1-2H3
. The compound has a molecular weight of 201.15 g/mol . Physical And Chemical Properties Analysis
2-Fluoro-1,3-dimethoxy-4-nitrobenzene has a molecular weight of 201.15 g/mol . It has a topological polar surface area of 64.3 Ų . The compound has a complexity of 208 .Scientific Research Applications
Synthesis and Characterization
2-Fluoro-1,3-dimethoxy-4-nitrobenzene can be synthesized through specific chemical reactions involving fluoro- and nitro- benzene derivatives. For example, compounds such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields by reacting commercial fluoro-dimethoxybenzene with nitric acid, showcasing the compound's relevance in synthetic chemistry. The structural confirmation of such compounds is typically achieved through X-ray crystallography, along with other characterization techniques like NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Nucleophilic Aromatic Substitution
2-Fluoro-1,3-dimethoxy-4-nitrobenzene may undergo nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis. Research on fluoronitro-substituted aromatic compounds, including fluoronitrobenzenes, has explored their reactivity in nucleophilic aromatic substitution reactions. These studies provide insights into the mechanisms and conditions favorable for such reactions, contributing to the development of novel synthetic pathways for functionalizing aromatic compounds (Roth et al., 2006).
Fluorination Techniques
The fluorination of aromatic compounds is a key area of research with implications for the synthesis and functionalization of compounds like 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. Studies have demonstrated various fluorination techniques using different fluorinating agents and conditions to introduce fluorine atoms into aromatic rings. These methods are crucial for creating fluorinated derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science (Fedorov et al., 2015).
Applications in Material Science
Research into the molecular ordering and intermolecular interactions of smectogenic compounds, including those related to fluoro- and nitro- benzene derivatives, has implications for materials science. Studies on the statistical analysis of molecular ordering in smectogenic compounds can lead to a better understanding of the structural and dynamic properties of liquid crystals and related materials. This research contributes to the development of advanced materials with tailored properties for applications in displays, sensors, and other technologies (Ojha & Pisipati, 2003).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H373 (May cause damage to organs through prolonged or repeated exposure) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-fluoro-1,3-dimethoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGQUCUSGQOTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440345 | |
Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
CAS RN |
155020-44-3 | |
Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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